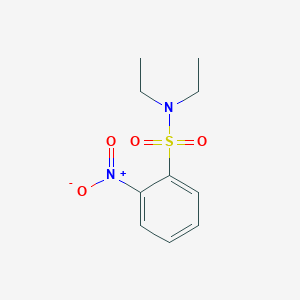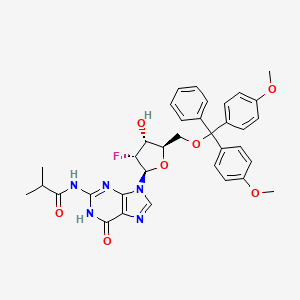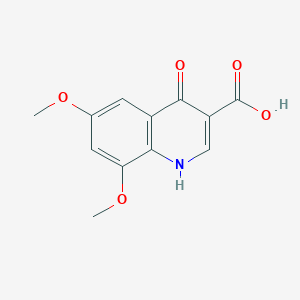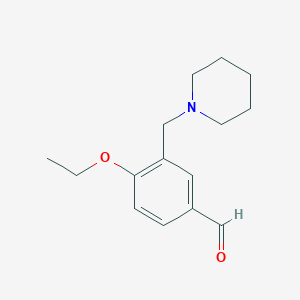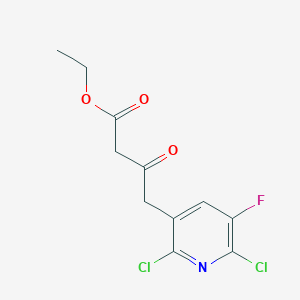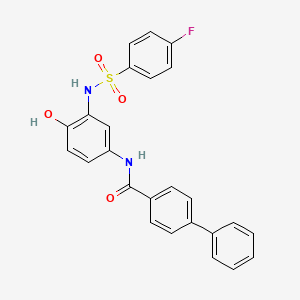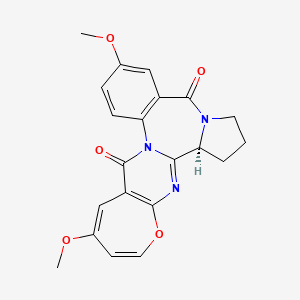
Circumdatin A
Übersicht
Beschreibung
Circumdatin A is a benzodiazepine alkaloid isolated from the marine-derived fungus Aspergillus ochraceus . It belongs to a group of naturally occurring compounds known for their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties . The unique structure of this compound, characterized by a pentacyclic framework, makes it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Circumdatin A is typically isolated from the culture broth of Aspergillus ochraceus . The process involves culturing the fungus in a suitable medium, followed by extraction and purification using chromatographic techniques . The specific conditions for the synthesis include:
Culturing: The fungus is cultured in a medium containing soytone and soluble starch in seawater at 29°C for three weeks.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Reaktionstypen: Circumdatin A unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils einzigartige biologische Eigenschaften aufweisen .
4. Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen . Es ist bekannt, dass es die mitochondriale NADH-Oxidase hemmt, die eine entscheidende Rolle bei der Zellatmung spielt . Durch die Hemmung dieses Enzyms stört this compound die Elektronentransportkette, was zu einer reduzierten ATP-Produktion und einem erhöhten oxidativen Stress führt . Dieser Mechanismus liegt seinen zytotoxischen Wirkungen und potenziellen therapeutischen Anwendungen zugrunde .
Wissenschaftliche Forschungsanwendungen
Circumdatin A has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Circumdatin A involves its interaction with various molecular targets and pathways . It is known to inhibit mitochondrial NADH oxidase, which plays a crucial role in cellular respiration . By inhibiting this enzyme, this compound disrupts the electron transport chain, leading to reduced ATP production and increased oxidative stress . This mechanism underlies its cytotoxic effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Circumdatin A ist Teil einer Familie von Benzodiazepin-Alkaloiden, darunter Circumdatine B, C, D, E, F, G, H und I . Im Vergleich zu seinen Analogen ist this compound aufgrund seiner spezifischen pentazyklischen Struktur und seiner unterschiedlichen biologischen Aktivitäten einzigartig . Zum Beispiel:
Circumdatin B: Ähnliche Struktur, aber unterschiedliche Stereochemie und biologische Aktivität.
Circumdatin C: Zeigt im Vergleich zu this compound unterschiedliche antimikrobielle Eigenschaften.
Circumdatin D: Bekannt für seine neuroprotektiven Wirkungen, im Gegensatz zu this compound.
Diese Vergleiche heben die strukturelle Vielfalt und die unterschiedlichen biologischen Aktivitäten innerhalb der Circumdatin-Familie hervor und betonen die Einzigartigkeit von this compound .
Eigenschaften
IUPAC Name |
(2S)-10,18-dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-27-12-5-6-16-14(10-12)20(25)23-8-3-4-17(23)18-22-19-15(21(26)24(16)18)11-13(28-2)7-9-29-19/h5-7,9-11,17H,3-4,8H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIHZIZWXOCIAO-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=C(C=CO4)OC)C5CCCN5C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=C(C=CO4)OC)[C@@H]5CCCN5C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017582 | |
| Record name | Asperloxine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223130-52-7 | |
| Record name | Asperloxine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3025629.png)
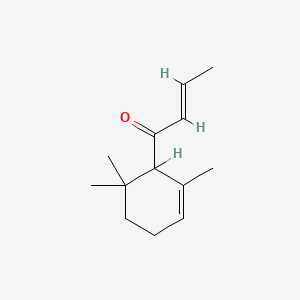
![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)
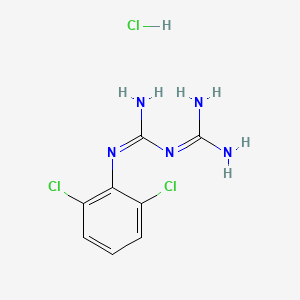
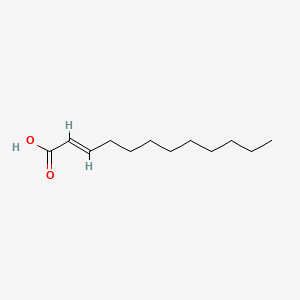
![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)
![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)
